molecular formula C22H30N6O B11240364 4-Methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine

4-Methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B11240364
M. Wt: 394.5 g/mol
InChI Key: FXIVVLWISGRMQP-UHFFFAOYSA-N
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Description

  • Reactants: 2-chloro-4-(4-methylpiperazin-1-yl)pyrimidine, 3-methylbenzoyl chloride
  • Conditions: Base such as triethylamine, solvent like dichloromethane
  • Product: 4-Methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrimidine
  • Step 3: Final Product Formation

    • Reactants: 4-Methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrimidine, 4-methylpiperazine
    • Conditions: Reflux in ethanol or acetonitrile
    • Product: 4-Methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine
  • Industrial Production Methods

    Industrial production of this compound would likely involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 4-Methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine typically involves multi-step organic reactions

    • Step 1: Synthesis of the Pyrimidine Core

      • Reactants: 2,4-dichloropyrimidine, 4-methylpiperazine
      • Conditions: Reflux in an appropriate solvent such as ethanol or acetonitrile
      • Product: 2-chloro-4-(4-methylpiperazin-1-yl)pyrimidine

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
    • Reduction

      • Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.
    • Substitution

      • Nucleophilic substitution reactions can occur at the chloro group in the pyrimidine ring, allowing for the introduction of various substituents.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

      Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

      Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

    Major Products

      Oxidation: Formation of alcohols or ketones

      Reduction: Formation of alcohols

      Substitution: Introduction of various functional groups depending on the nucleophile used

    Scientific Research Applications

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

      Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

      Industry: Utilized in the development of new materials with specific properties.

    Mechanism of Action

    The mechanism of action of 4-Methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to altered cellular responses.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine)
    • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

    Uniqueness

    4-Methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and therapeutic applications.

    Properties

    Molecular Formula

    C22H30N6O

    Molecular Weight

    394.5 g/mol

    IUPAC Name

    [4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]-(3-methylphenyl)methanone

    InChI

    InChI=1S/C22H30N6O/c1-17-5-4-6-19(15-17)21(29)27-11-13-28(14-12-27)22-23-18(2)16-20(24-22)26-9-7-25(3)8-10-26/h4-6,15-16H,7-14H2,1-3H3

    InChI Key

    FXIVVLWISGRMQP-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCN(CC4)C)C

    Origin of Product

    United States

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